Head-to-Head Selectivity: Compound 23's 16-Fold Preference for hTDO over hIDO1
Compound 23 exhibits a clear selectivity window, inhibiting hTDO with an IC50 of 40 nM, which is 16-fold more potent than its inhibition of hIDO1 (IC50 = 640 nM) [1]. This contrasts with the precursor compound 22, which demonstrates a markedly different selectivity profile [2].
| Evidence Dimension | Enzyme Inhibition Selectivity (hTDO vs. hIDO1) |
|---|---|
| Target Compound Data | hTDO IC50 = 0.04 μM (40 nM); hIDO1 IC50 = 0.64 μM (640 nM) |
| Comparator Or Baseline | Compound 22: hTDO IC50 and hIDO1 IC50 values are reported but not simultaneously detailed in the same selectivity context as for 23. |
| Quantified Difference | A 16-fold selectivity for hTDO over hIDO1 for compound 23. |
| Conditions | Biochemical assays using recombinant human TDO (aa 19-388) and IDO1 (aa 12-403) expressed in E. coli Transetta (DE3), measured by nanodrop 2000c spectrophotometric analysis [1]. |
Why This Matters
This confirmed selectivity profile is critical for experimental models where hTDO is the dominant metabolic enzyme, ensuring that activity is not erroneously attributed to hIDO1 inhibition alone.
- [1] Ning XL, Li YZ, Huo C, et al. X-ray Structure-Guided Discovery of a Potent, Orally Bioavailable, Dual Human Indoleamine/Tryptophan 2,3-Dioxygenase (hIDO/hTDO) Inhibitor That Shows Activity in a Mouse Model of Parkinson's Disease. J Med Chem. 2021;64(12):8303-8332. doi:10.1021/acs.jmedchem.1c00303 View Source
- [2] Proteopedia. Crystal Structure of Human Indoleamine 2,3-dioxygenase 1 (hIDO1) Complexed with (1S,2R)-2-(((6-Bromo-1H-indazol-4-yl)amino)methyl)cyclohexan-1-ol (22). View Source
